

TriSulfo-Cy5.5 DBCO: Application Notes and Protocols for Super-Resolution Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TriSulfo-Cy5.5 DBCO is a water-soluble, near-infrared fluorescent probe designed for highly specific biomolecular labeling in complex biological systems. This molecule combines the excellent photophysical properties of the Cy5.5 cyanine dye with the versatility of copper-free click chemistry. The dibenzocyclooctyne (DBCO) group reacts selectively with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling covalent labeling without the need for a cytotoxic copper catalyst.[1][2] The presence of three sulfonate groups imparts high water solubility, minimizing aggregation and non-specific binding, which is crucial for high-resolution imaging applications.

These characteristics make **TriSulfo-Cy5.5 DBCO** an ideal candidate for super-resolution microscopy techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM). In dSTORM, individual fluorophores are temporally separated by inducing them to switch between a fluorescent "on" state and a dark "off" state, allowing for their precise localization beyond the diffraction limit of light.[1] The bright and photostable nature of Cy5.5, coupled with the specific and bioorthogonal labeling strategy afforded by DBCO, facilitates the high-density, specific labeling required for high-quality super-resolution imaging of subcellular structures and dynamics.[3]

Applications in Super-Resolution Microscopy







The primary application of **TriSulfo-Cy5.5 DBCO** in super-resolution microscopy is the visualization of azide-modified biomolecules in fixed or living cells. This is typically achieved through metabolic labeling, where cells are cultured with an unnatural sugar carrying an azide group. This azido-sugar is incorporated by the cell's metabolic machinery into glycans on the cell surface or intracellularly.[4][5][6] The azide group then serves as a handle for covalent attachment of the **TriSulfo-Cy5.5 DBCO** probe.

Key Applications Include:

- Imaging Cell-Surface Glycans: Visualize the distribution and organization of specific glycan populations on the plasma membrane with nanoscale resolution.[4] This is critical for studying cell-cell recognition, signaling, and host-pathogen interactions.
- Tracking Newly Synthesized Proteins: By using an amino acid analogue containing an azide group, newly synthesized proteins can be tagged and their localization and dynamics can be studied in detail.
- Virus and Drug Delivery Vehicle Tracking: The surface of viruses or drug delivery nanoparticles can be functionalized with azides, allowing for their labeling with TriSulfo-Cy5.5 DBCO to track their entry and trafficking within cells at high resolution.

Data Presentation

The photophysical properties of **TriSulfo-Cy5.5 DBCO** and its performance in super-resolution microscopy are critical for experimental design and data interpretation. The following table summarizes key quantitative data for TriSulfo-Cy5.5 and related sulfonated Cy5.5 dyes.



Parameter	Value	Reference Molecule	Source
Excitation Maximum (λex)	~673 nm	sulfo-Cy5.5 carboxylic acid	[7]
Emission Maximum (λem)	~691 nm	sulfo-Cy5.5 carboxylic acid	[7]
Molar Extinction Coefficient (ε)	~195,000 M ⁻¹ cm ⁻¹	sulfo-Cy5.5 carboxylic acid	[7]
Photon Count per Switching Event	~6,000	Cy5.5	[3]
On/Off Duty Cycle	~0.007	Cy5.5	[3]
Localization Precision (dSTORM)	6.6 ± 3.3 nm (s.d.)	Cy5B-trisulfo	[8]
Achievable Spatial Resolution (dSTORM)	~13 nm	Cy5B-trisulfo	[8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell-Surface Glycans with Azido Sugars

This protocol describes the metabolic incorporation of an azide-functionalized sugar into the glycans of cultured mammalian cells.

Materials:

- Mammalian cells of interest (e.g., A549, HeLa)
- Complete cell culture medium
- Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or Peracetylated Nazidoacetylgalactosamine (Ac₄GalNAz)



- DMSO
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Plate cells onto glass-bottom dishes suitable for microscopy at a density that will result in 50-70% confluency at the time of labeling.
- Prepare Azido Sugar Stock Solution: Dissolve Ac4ManNAz or Ac4GalNAz in DMSO to create a 10 mM stock solution.
- Metabolic Labeling: Add the azido sugar stock solution to the complete cell culture medium to a final concentration of 25-50 μ M.
- Incubation: Replace the medium on the cells with the azido sugar-containing medium and incubate for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).[2][9]
- Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for fluorescent labeling with TriSulfo-Cy5.5 DBCO.

Protocol 2: Labeling of Azide-Modified Cells with TriSulfo-Cy5.5 DBCO via SPAAC

This protocol details the copper-free click chemistry reaction to label the azide-modified glycans with **TriSulfo-Cy5.5 DBCO**.

Materials:

- Azide-labeled cells (from Protocol 1)
- TriSulfo-Cy5.5 DBCO
- Anhydrous DMSO
- Hanks' Balanced Salt Solution (HBSS) or PBS



- Fixation solution (4% paraformaldehyde in PBS)
- Quenching solution (100 mM glycine or ammonium chloride in PBS)

Procedure:

- Prepare TriSulfo-Cy5.5 DBCO Stock Solution: Dissolve TriSulfo-Cy5.5 DBCO in anhydrous DMSO to a stock concentration of 1-5 mM.
- Prepare Staining Solution: Dilute the TriSulfo-Cy5.5 DBCO stock solution in HBSS to a final concentration of 20-50 μΜ.[9]
- Labeling Reaction: Add the staining solution to the washed, azide-labeled cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light.[9][10]
- Washing: Gently wash the cells three times with PBS to remove unbound dye.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Quenching: Wash the cells once with PBS and then incubate with quenching solution for 5-10 minutes to quench residual formaldehyde.
- Final Washes: Wash the cells three times with PBS. The sample is now ready for dSTORM imaging.

Protocol 3: dSTORM Imaging

This protocol provides a general procedure for performing dSTORM on cells labeled with **TriSulfo-Cy5.5 DBCO**.

Materials:

- Labeled and fixed cells on a glass-bottom dish
- dSTORM imaging buffer:
 - PBS



- 10% (w/v) glucose
- 100 mM β-mercaptoethylamine (MEA)
- Glucose oxidase (4 U/mL)
- Catalase (80 U/mL)
- Immersion oil

Procedure:

- Prepare dSTORM Imaging Buffer: Prepare the buffer immediately before use. The MEA acts
 as a reducing agent to facilitate the photoswitching of the cyanine dye. The glucose/glucose
 oxidase/catalase system removes dissolved oxygen, which can irreversibly photobleach the
 fluorophore.[9]
- Mount Sample: Replace the PBS on the cells with the freshly prepared dSTORM imaging buffer. Seal the dish to minimize oxygen re-entry.
- Microscope Setup: Place the sample on an inverted microscope equipped for Total Internal Reflection Fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination. Use a high numerical aperture objective (e.g., 1.4 NA).
- Image Acquisition:
 - Use a 640 nm or 647 nm laser for excitation and imaging.
 - Illuminate the sample with high laser power (e.g., 2-5 kW/cm²) to drive most of the
 TriSulfo-Cy5.5 DBCO molecules into a long-lived dark state.[9]
 - Acquire a stream of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz). In each frame, a sparse, stochastic subset of fluorophores will spontaneously return to the fluorescent state.
- Data Analysis:



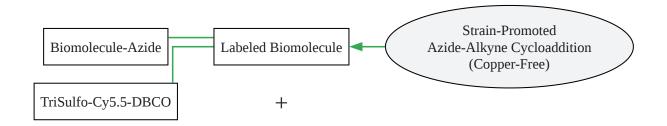
- Process the acquired image stack with a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM).
- The software identifies the fluorescent events in each frame and fits their point spread functions (PSFs) with a 2D Gaussian to determine the precise coordinates of each molecule.
- Reconstruct the final super-resolution image by plotting the coordinates of all localized molecules.

Visualizations



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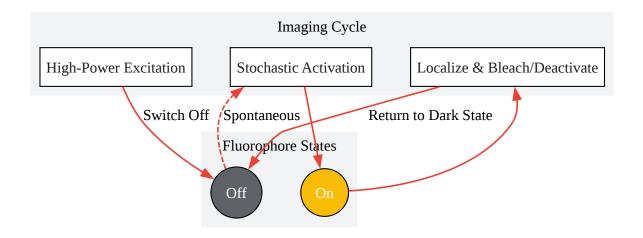
Caption: Experimental workflow for super-resolution imaging.



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Caption: SPAAC reaction for biomolecule labeling.





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Caption: Principle of dSTORM photoswitching.

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